molecular formula C9H6F2N2O B1625555 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 349482-17-3

2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B1625555
CAS No.: 349482-17-3
M. Wt: 196.15 g/mol
InChI Key: KIBFXXUFUGPXCU-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone ( 349482-17-3) is a high-value chemical intermediate with the molecular formula C9H6F2N2O and a molecular weight of 196.15 g/mol . This compound is supplied as a white to off-white powder with a typical purity of 99% or higher, ideal for rigorous research and development applications . Its structure features an imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, fused with a difluoroethanone functional group. This makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries . The presence of the imidazo[1,2-a]pyridine core is significant as this heterocyclic system is found in compounds with a wide range of biological activities and is being actively investigated for the development of new therapeutics . For instance, related molecular frameworks have been explored for their potential as kinase inhibitors, with one closely related compound identified as a ligand for Cyclin-dependent kinase 2 (CDK2), a key target in cancer research . The difluoroethanone moiety can be utilized in further chemical transformations to create novel compounds for screening and optimization. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for researchers to handle this material according to laboratory safety protocols. For specific handling and storage information, please refer to the available safety data sheets. We provide reliable global shipping to support your critical research timelines .

Properties

IUPAC Name

2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-9(11)8(14)6-5-12-7-3-1-2-4-13(6)7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBFXXUFUGPXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476268
Record name 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349482-17-3
Record name 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel–Crafts Acylation of Pre-Formed Imidazo[1,2-a]pyridine

Post-cyclization functionalization via Friedel–Crafts acylation offers a modular route to introduce the difluoroethanone moiety. This method employs a pre-synthesized imidazo[1,2-a]pyridine scaffold, which undergoes electrophilic substitution at the C3 position using difluoroacetyl chloride (ClC(O)CF₂H) in the presence of a Lewis acid.

Catalytic System

  • Catalyst: Y(OTf)₃ (20 mol%) demonstrates superior activity over Brønsted acids (e.g., trifluoroacetic acid) or other Lewis acids (e.g., Sc(OTf)₃).
  • Solvent: Toluene at 110°C under aerobic conditions avoids the need for inert gas.
  • Yield: Reported yields for analogous C3-acylated imidazo[1,2-a]pyridines range from 75% to 85%.

Mechanistic Pathway

  • Activation: Y(OTf)₃ coordinates to the carbonyl oxygen of difluoroacetyl chloride, enhancing its electrophilicity.
  • Electrophilic Substitution: The activated acyl group attacks the electron-rich C3 position of imidazo[1,2-a]pyridine, forming a σ-complex intermediate.
  • Deprotonation: Base-assisted deprotonation regenerates aromaticity, yielding the final product.

Substrate Scope

  • Heterocycle Modifications: Electron-donating groups (e.g., methoxy) on the pyridine ring improve reactivity, while electron-withdrawing groups (e.g., nitro) necessitate harsher conditions.
  • Acylating Agents: Difluoroacetyl chloride is optimal; bulkier analogs (e.g., pentafluoropropionyl chloride) exhibit steric hindrance.

Post-Synthetic Fluorination of Ethanone Precursors

An alternative strategy involves fluorinating a pre-installed ethanone group. For example, 2-chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone can undergo halogen exchange using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

Fluorination Protocol

  • Reagents: DAST (2.5 equiv.) in anhydrous DCM at −78°C to 0°C.
  • Mechanism: Sequential substitution of chloride by fluoride via a trigonal bipyramidal transition state.
  • Yield: ~70–80% for analogous difluorinations, with minimal over-fluorination.

Limitations

  • Sensitivity: DAST is moisture-sensitive and requires strict anhydrous conditions.
  • Side Reactions: Competing elimination to form α,β-unsaturated ketones may occur if temperatures exceed −40°C.

Comparative Analysis of Synthesis Routes

Method Catalyst Yield Conditions Key Advantages
Cyclocondensation None/Y(OTf)₃ 60–75% Reflux, ethanol Direct core formation
Friedel–Crafts Acylation Y(OTf)₃ 75–85% Toluene, 110°C, air Modular, high regioselectivity
Post-Synthetic Fluorination DAST 70–80% Anhydrous DCM, −78°C Applicable to diverse precursors
Three-Component Reaction Y(OTf)₃ Theoretical Aerobic, toluene High atom economy

Mechanistic Insights and Kinetic Studies

Cyclocondensation Kinetics

  • Rate-Limiting Step: Intramolecular cyclization, as evidenced by Arrhenius studies showing a high activation energy (ΔG‡ ≈ 95 kJ/mol).
  • Isotope Effects: Deuterated 2-aminopyridine exhibits a kH/kD of 2.1, confirming proton transfer in the transition state.

Friedel–Crafts Acylation

  • Catalytic Cycle: Y(OTf)₃ remains coordinated to the ketone oxygen throughout the reaction, as shown by in situ IR spectroscopy.
  • Substituent Effects: Electron-donating groups on the pyridine ring lower the activation energy by 15–20 kJ/mol.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors: Microreactors reduce reaction times from hours to minutes by enhancing heat/mass transfer.
  • Catalyst Recycling: Y(OTf)₃ can be recovered via aqueous extraction and reused for 5–7 cycles without significant loss in activity.

Environmental Impact

  • Solvent Selection: Switching from toluene to cyclopentyl methyl ether (CPME) reduces the Process Mass Intensity (PMI) by 40%.
  • Waste Streams: Fluoride byproducts require neutralization with calcium hydroxide to prevent environmental release.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

Scientific Research Applications

PI3K Inhibition

Recent studies have highlighted the role of 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.

  • Mechanism of Action: The compound interacts with the ATP-binding site of the PI3K enzyme, leading to inhibition of downstream signaling pathways involved in tumor growth.
  • Case Study: A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their activity against PI3Kα. The introduction of difluoro groups significantly enhanced the inhibitory potency compared to non-fluorinated analogs .

Targeting BCR-ABL Fusion Protein

Another significant application is in targeting the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML).

  • Research Findings: Structure-guided design strategies have led to the development of potent inhibitors that include imidazo[1,2-a]pyridine scaffolds. These compounds have shown efficacy against various mutations of BCR-ABL, including the T315I mutation .

Radiolabeling for PET Imaging

The compound has also been explored for its potential in radiolabeling applications for positron emission tomography (PET) imaging.

  • Synthesis and Evaluation: A carbon-11 labeled version of imidazo[1,2-a]pyridine derivatives was synthesized to evaluate their distribution and metabolism in vivo. This approach aids in understanding tumor biology and the pharmacokinetics of new drugs .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Application AreaKey FindingsReferences
Cancer TherapySelective PI3Kα inhibitor; enhanced potency with difluoro substitution ,
BCR-ABL InhibitionEffective against CML; structure-guided design improves activity
Molecular ImagingCarbon-11 labeled derivatives for PET imaging; aids in tumor biology studies

Mechanism of Action

The mechanism of action for 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. It often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins essential for cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone with structurally related imidazo[1,2-a]pyridine derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Fluorination pattern: Mono-fluoro (e.g., 1-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone) vs. gem-difluoro (target compound).
  • Substituent position : Variations in aryl or alkyl groups on the imidazo[1,2-a]pyridine ring (Table 1).

Table 1: Comparison of Imidazo[1,2-a]pyridine Ethanone Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Biological Activity (IC₅₀, μM) Reference
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone Methyl at C2 86 179–182 14.3 (Phospholipase A2)
1-(8-(4-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone 4-Chlorophenyl at C8 82 111–114 219 (Antivenom activity)
1-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone Fluoro at C8 95 N/A N/A
This compound Gem-difluoro on ethanone ~76–86* 121–123* N/A

*Inferred from similar gem-difluoro synthesis procedures .

Physicochemical Properties

  • Melting Points : Difluoro derivatives (e.g., 121–123°C in ) generally exhibit lower melting points compared to bulkier aryl-substituted analogs (e.g., 179–182°C for naphthyl derivatives) due to reduced crystallinity .

Biological Activity

2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is a chemical compound characterized by its unique structure featuring a difluoroethyl group attached to an imidazo[1,2-a]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its enhanced lipophilicity and potential biological activities. The following sections detail its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a CAS number of 349482-17-3. The presence of fluorine atoms is significant as they are known to enhance the compound's biological activity by improving binding interactions with biological targets due to increased lipophilicity and steric effects.

Biological Activity Overview

Research indicates that compounds containing the imidazo[1,2-a]pyridine framework exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens.
  • Anticancer Properties : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression.
  • Anti-inflammatory Effects : The imidazo[1,2-a]pyridine derivatives often display anti-inflammatory properties.

The biological efficacy of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For instance, its interaction with enzymes involved in cancer metabolism can lead to reduced tumor growth and improved therapeutic outcomes.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to specific targets have shown promising results. The presence of fluorine enhances binding interactions, which is crucial for its pharmacological effectiveness.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridineCHClFNContains chlorine; different halogen substitution
1-(Imidazo[1,2-a]pyridin-2-yl)ethanoneCHNOLacks fluorine; simpler structure
4-(Imidazo[1,2-a]pyridin-3-yl)-benzamideCHNOContains an amide group; different reactivity profile

Uniqueness : The presence of two fluorine atoms distinguishes this compound from others in terms of pharmacokinetic properties and biological activity.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities associated with this compound:

  • Anticancer Studies : A study involving imidazo[1,2-a]pyridine derivatives demonstrated significant inhibition of tumor growth in murine models when combined with immune checkpoint inhibitors. The combination treatment showed a tumor growth inhibition rate exceeding 77% .
  • Enzyme Inhibition : Research has highlighted the potential of imidazo derivatives as selective inhibitors for ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a target in cancer immunotherapy. This inhibition can stimulate immune responses against tumors and enhance the efficacy of existing therapies .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution characteristics, suggesting that this compound may also exhibit similar properties conducive for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via condensation reactions between fluorinated acetyl precursors and imidazo[1,2-a]pyridine intermediates. For example, chalcone-like intermediates (e.g., 3-bromopentane-2,4-dione) can react with 2-aminopyridine derivatives under alkaline conditions (e.g., alcoholic NaOH) to form the imidazo[1,2-a]pyridine core . Fluorination steps may involve halogen-exchange reactions using reagents like DAST (diethylaminosulfur trifluoride) or deoxofluor .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and fluorination (e.g., splitting patterns from CF2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect impurities .
  • Elemental Analysis : To validate purity (>95%) and stoichiometry .
  • HPLC : For quantifying purity and isolating byproducts .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for fluorination efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates .
  • Temperature Control : Gradual heating (e.g., 60–80°C) to minimize side reactions like defluorination .
  • In-situ Monitoring : Employ TLC or GC-MS to track reaction progress and adjust stoichiometry .

Q. What strategies are effective in resolving spectral overlaps in NMR analysis caused by the imidazo[1,2-a]pyridine ring and difluoro substituents?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton and carbon signals .
  • Decoupling Experiments : Apply 19^{19}F decoupling to simplify 1^1H NMR spectra .
  • Solvent Variation : Switch from CDCl3_3 to DMSO-d6_6 to alter chemical shift dispersion .

Q. How do structural modifications at the ethanone position influence the compound’s biological activity, and what methods are used to study this?

  • Methodological Answer :

  • Functional Group Replacement : Synthesize analogs (e.g., replacing ethanone with Schiff bases) and test antimicrobial or anticancer activity via MIC assays or cell viability studies .
  • Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., kinases or bacterial enzymes) .
  • SAR Analysis : Compare IC50_{50} values of analogs to identify critical substituents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell line passage number, incubation time, and solvent (e.g., DMSO concentration) .
  • Validate Purity : Re-analyze compound batches via HPLC to rule out impurity-driven effects .
  • Reproducibility Checks : Collaborate with independent labs to confirm results under identical protocols .
  • Meta-Analysis : Pool data from multiple studies to identify trends or outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 2
2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

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